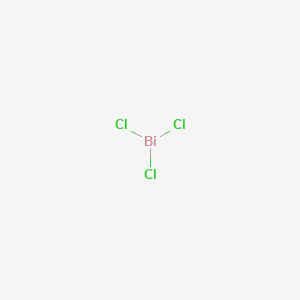

Cloruro de bismuto(III)

Descripción general

Descripción

Synthesis Analysis

Bismuth trichloride can be synthesized through several methods, including the direct combination of elements or by reacting bismuth compounds with hydrochloric acid. The synthesis and structural analysis of bismuth trichloride and its complexes are critical for understanding its reactivity and potential applications. For instance, complexes of bismuth with trichlorotris and tetrachlorotetrakis have been synthesized and characterized to understand their molecular structure and potential applications in synthesis and materials science (Battaglia & Corradi, 1983).

Molecular Structure Analysis

The molecular structure of bismuth trichloride and its derivatives is pivotal in determining its chemical reactivity and physical properties. X-ray diffraction studies have been conducted to ascertain the detailed structure of bismuth trichloride complexes. These studies reveal the coordination geometry around bismuth and its interaction with ligands, providing insights into the compound's chemical behavior and applications in synthesis and catalysis (Senchurin, 2020).

Chemical Reactions and Properties

Bismuth trichloride participates in various chemical reactions, including catalysis and organic synthesis. Its role as a catalyst in organic synthesis, specifically in the transformation and protection of functional groups, highlights its versatility and efficiency in facilitating chemical reactions. The compound's unique properties, such as its catalytic activity and interaction with organic molecules, are of significant interest in organic chemistry and materials science (Carrigan et al., 2002).

Physical Properties Analysis

The physical properties of bismuth trichloride, including its solubility, melting point, and thermal stability, are essential for its handling and application in various fields. Understanding these properties is crucial for its use in materials science, catalysis, and pharmaceuticals. Studies on the solvation of bismuth(III) ions have provided insights into the interaction of bismuth trichloride with solvents, which is critical for its application in solution-based processes and synthesis (Näslund, Persson, & Sandström, 2000).

Chemical Properties Analysis

The chemical properties of bismuth trichloride, including its reactivity with various ligands and its role in forming complexes, are fundamental to its application in catalysis and synthesis. The compound's ability to form stable complexes with various ligands underscores its utility in coordination chemistry and materials science. Research on bismuth complexes with thiosemicarbazones and dithiocarbazonic acid methylester derivatives illustrates the versatility of bismuth trichloride in forming biologically active compounds and its potential applications in medicinal chemistry (Diemer et al., 1995).

Aplicaciones Científicas De Investigación

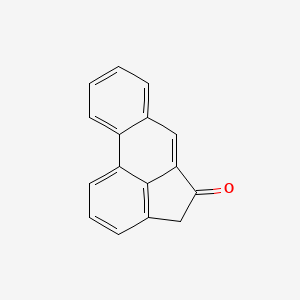

Síntesis de compuestos orgánicos de bismuto

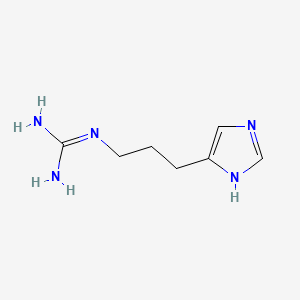

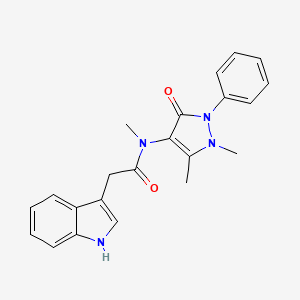

El cloruro de bismuto(III) se utiliza en la síntesis de compuestos orgánicos de bismuto. El átomo de bismuto en los compuestos orgánicos puede estar unido directamente a uno, dos, tres, cuatro, cinco o seis radicales orgánicos {svg_1}. Esta variedad de tipos de compuestos organobismuto ha dado como resultado una considerable extensión de los estudios en este campo {svg_2}.

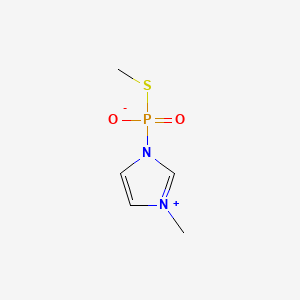

Dopaje de silicio

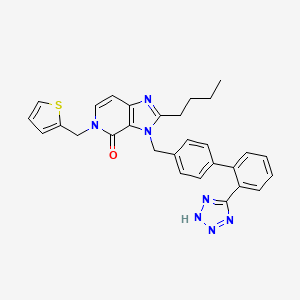

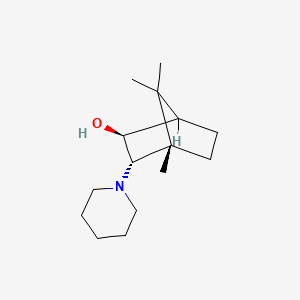

El cloruro de bismuto(III) sirve como precursor molecular para el dopaje de silicio {svg_3}. Se disocia completamente a temperatura ambiente para producir átomos de bismuto, dímeros y cloro unido a la superficie {svg_4}. Esto hace que BiCl3 sea un fuerte candidato para un compuesto precursor de bismuto compatible con la litografía a escala subnanométrica {svg_5}.

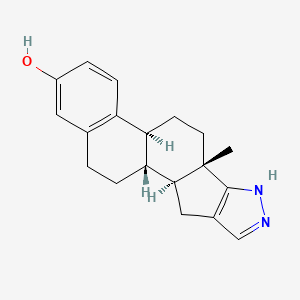

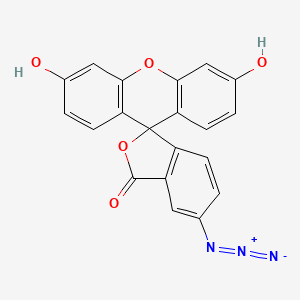

Preparación de nanohibridos de polianilina y telururo de bismuto(III)

El cloruro de bismuto(III) puede utilizarse como precursor para preparar nanohibridos de polianilina y telururo de bismuto(III) con alto rendimiento termoeléctrico {svg_6}.

Síntesis de semiconductores de doble perovskita

El cloruro de bismuto(III) se utiliza como material de partida para sintetizar semiconductores de doble perovskita que absorben la luz visible, como Cs2AgBiBr6 y Cs2AgBiCl6 {svg_7}. Estas son alternativas ecológicas a las perovskitas de haluro de plomo {svg_8}.

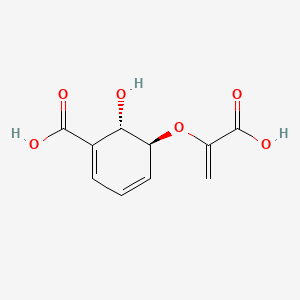

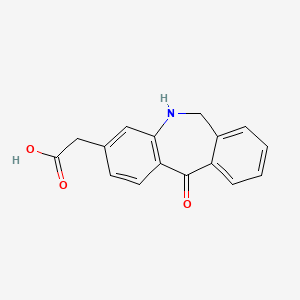

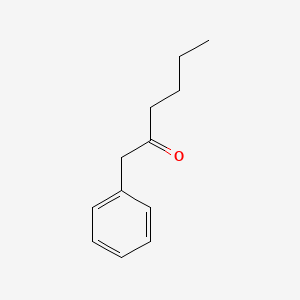

Catalizador en la alcoholisis, acetolisiis e hidrólisis de epóxidos

El cloruro de bismuto(III) puede utilizarse como catalizador en la alcoholisis, acetolisiis e hidrólisis de epóxidos para formar los correspondientes alcoholes y dioles β-alcoxi y β-acetoxi {svg_9}.

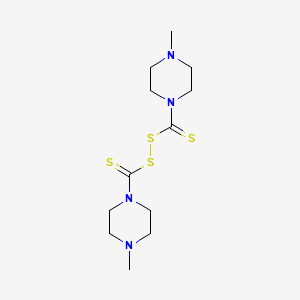

Preparación de tiiranos a partir de oxiranos

El cloruro de bismuto(III) puede utilizarse en la preparación de tiiranos a partir de oxiranos utilizando tiocianato de amonio {svg_10}.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .

Mode of Action

Bismuth trichloride interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .

Biochemical Pathways

It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.

Pharmacokinetics

Bismuth trichloride is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol

Result of Action

The molecular and cellular effects of bismuth trichloride’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making bismuth trichloride potentially useful in antimicrobial applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bismuth trichloride. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions

Propiedades

IUPAC Name |

trichlorobismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXKRIRFYBPWGE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Bi](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiCl3 | |

| Record name | bismuth(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Bismuth chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064851 | |

| Record name | Bismuthine, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow deliquescent solid; [Merck Index] Reacts with water to produce HCl; [MSDSonline] | |

| Record name | Bismuth chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7787-60-2 | |

| Record name | Bismuth trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuthine, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.